4-Bromo-1-chloro-2-isocyanatobenzene

Description

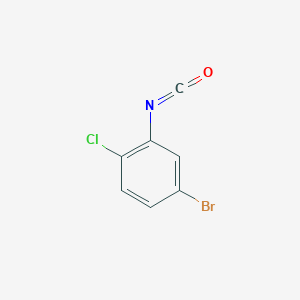

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-1-chloro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGDDXYUBBNEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585488 | |

| Record name | 4-Bromo-1-chloro-2-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923693-67-8 | |

| Record name | 4-Bromo-1-chloro-2-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Bromo-1-chloro-2-isocyanatobenzene" properties and structure

An In-Depth Technical Guide to 4-Bromo-1-chloro-2-isocyanatobenzene for Advanced Research and Development

Introduction

4-Bromo-1-chloro-2-isocyanatobenzene is a halogenated aromatic isocyanate that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a reactive isocyanate group alongside bromine and chlorine atoms on the phenyl ring, offers a versatile platform for molecular elaboration. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable building block for creating diverse molecular scaffolds. This guide provides a comprehensive overview of the properties, structure, synthesis, and reactivity of 4-Bromo-1-chloro-2-isocyanatobenzene, with a focus on its practical application in drug discovery and development.

Molecular Structure and Physicochemical Properties

The structure of 4-Bromo-1-chloro-2-isocyanatobenzene is characterized by a benzene ring substituted with a bromine atom at the 4-position, a chlorine atom at the 1-position, and an isocyanate group at the 2-position. This arrangement of electron-withdrawing halogens and the electrophilic isocyanate group dictates the molecule's reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 190774-47-1 | [1] |

| Molecular Formula | C₇H₃BrClNO | [2] |

| Molecular Weight | 232.46 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 71-76 °C | [1][3] |

| Boiling Point | 78 °C at 0.4 mmHg | [3] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [4] |

| Density | ~1.8 g/cm³ (estimate) | [3] |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of 4-Bromo-1-chloro-2-isocyanatobenzene. Below is an expert interpretation of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Bromo-1-chloro-2-isocyanatobenzene in a deuterated solvent like CDCl₃ is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the isocyanate group.

-

H-3: This proton is ortho to both the chlorine and isocyanate groups, and meta to the bromine. It is expected to be a doublet with a small coupling constant, appearing at the most downfield position due to the strong deshielding effects of the adjacent substituents.

-

H-5: This proton is ortho to the bromine and meta to the chlorine and isocyanate groups. It will likely appear as a doublet of doublets due to coupling with both H-3 and H-6.

-

H-6: This proton is ortho to the chlorine and meta to the bromine and isocyanate groups. It is expected to be a doublet.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display seven signals, one for each carbon atom in the molecule. The chemical shifts are significantly affected by the attached substituents.

-

C-NCO: The carbon of the isocyanate group will appear in the characteristic downfield region for isocyanates, typically around 125-135 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electronegative halogens and the isocyanate group (C-1, C-2, and C-4) will be the most deshielded and appear further downfield. The remaining carbons (C-3, C-5, and C-6) will appear at relatively higher field. The "heavy atom effect" of bromine may cause the signal for C-4 to be slightly upfield compared to what would be expected based on electronegativity alone[5].

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. The most prominent and diagnostic peak for 4-Bromo-1-chloro-2-isocyanatobenzene is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O), which typically appears in the range of 2250-2280 cm⁻¹[6]. Other expected absorptions include:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region

-

C-Cl and C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion (M, M+2, M+4)[7][8]. The major fragmentation pathways would likely involve the loss of the isocyanate group (NCO), the halogen atoms, or combinations thereof.

Synthesis of 4-Bromo-1-chloro-2-isocyanatobenzene

The most logical and common synthetic route to 4-Bromo-1-chloro-2-isocyanatobenzene starts from readily available aniline and proceeds through the synthesis of the key intermediate, 4-bromo-2-chloroaniline. This aniline is then converted to the target isocyanate.

Part 1: Synthesis of 4-Bromo-2-chloroaniline

This multi-step synthesis involves the protection of the reactive amino group of aniline, followed by sequential electrophilic aromatic substitution (bromination and chlorination), and finally deprotection.

Detailed Protocol for 4-Bromo-2-chloroaniline Synthesis[1]

-

Protection of Aniline: Aniline is reacted with acetic anhydride to form acetanilide. This protects the amino group from oxidation and controls its directing effect in subsequent electrophilic substitution reactions.

-

Bromination: The acetanilide is then brominated using a solution of bromine in acetic acid. The acetamido group is an ortho-, para-director, and due to steric hindrance, the bromine is predominantly introduced at the para position to yield 4-bromoacetanilide.

-

Chlorination: 4-Bromoacetanilide is subsequently chlorinated. The acetamido group and the bromine atom direct the incoming chlorine to the ortho position relative to the acetamido group, yielding 4-bromo-2-chloroacetanilide.

-

Deprotection: The final step is the acid-catalyzed hydrolysis of the acetamido group of 4-bromo-2-chloroacetanilide to afford the desired 4-bromo-2-chloroaniline.

Part 2: Conversion of 4-Bromo-2-chloroaniline to the Isocyanate

The conversion of the synthesized 4-bromo-2-chloroaniline to 4-Bromo-1-chloro-2-isocyanatobenzene can be achieved through several methods, with phosgenation being the most common industrial approach. A safer laboratory alternative involves the use of triphosgene. Another viable route is the Curtius rearrangement of the corresponding acyl azide.

Representative Protocol using Triphosgene

Safety Note: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves toxic reagents and the evolution of HCl gas.

-

Reaction Setup: A solution of 4-bromo-2-chloroaniline in a dry, inert solvent (e.g., toluene or dichloromethane) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber.

-

Addition of Triphosgene: A solution of triphosgene (a safer solid substitute for phosgene gas) in the same solvent is added dropwise to the aniline solution at room temperature.

-

Reaction and Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of HCl gas evolution.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield pure 4-Bromo-1-chloro-2-isocyanatobenzene.

Chemical Reactivity and Applications in Drug Development

The isocyanate group is a highly electrophilic functional group that readily reacts with a wide variety of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.

Reactions with Nucleophiles

The primary application of 4-Bromo-1-chloro-2-isocyanatobenzene in drug development is its reaction with nucleophiles, such as amines and alcohols, to form substituted ureas and carbamates, respectively. These moieties are common structural motifs in many biologically active compounds.

The reaction mechanism involves the nucleophilic attack of the amine or alcohol on the electrophilic carbon of the isocyanate group, followed by proton transfer to the nitrogen atom.

Application in the Synthesis of Kinase Inhibitors

A significant application of substituted phenyl isocyanates, including 4-Bromo-1-chloro-2-isocyanatobenzene, is in the synthesis of diaryl ureas, a key pharmacophore in many protein kinase inhibitors[9][10]. For example, sorafenib, a multi-kinase inhibitor used in cancer therapy, features a diaryl urea linkage. Analogues of sorafenib can be synthesized using building blocks like 4-Bromo-1-chloro-2-isocyanatobenzene[10][11]. The bromine atom in the resulting urea can be further functionalized through cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to introduce additional molecular diversity.

Safety and Handling

4-Bromo-1-chloro-2-isocyanatobenzene is a hazardous chemical and must be handled with appropriate safety precautions[1].

-

Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin. It is also irritating to the eyes, respiratory system, and skin[1].

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture, as it reacts with water.

-

Disposal: Waste should be disposed of in accordance with local regulations for hazardous chemical waste.

Conclusion

4-Bromo-1-chloro-2-isocyanatobenzene is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a reactive isocyanate group and halogen substituents allows for the construction of complex molecular architectures, most notably the diaryl urea scaffold found in numerous kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the development of novel therapeutics.

References

- Georganics. (2011, January 6).

-

Wikipedia. (n.d.). Phenyl isocyanate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloro-1-isocyanatobenzene. Retrieved from [Link]

- BLD Pharm. (n.d.).

- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane.

- MDPI. (n.d.).

- National Institutes of Health. (n.d.).

- Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

- Chemistry LibreTexts. (2023, August 29).

- Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.

- National Institutes of Health. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.

- National Institutes of Health. (n.d.).

- Almac. (2020, November 6).

- ResearchGate. (2025, August 6).

- Sigma-Aldrich. (n.d.).

- Thieme. (2023, August 21). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib.

- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane.

- ChemicalBook. (n.d.). 4-Bromochlorobenzene(106-39-8) 1H NMR spectrum.

- YouTube. (2023, December 2).

- Wikipedia. (n.d.). Curtius rearrangement.

- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.

- ChemicalBook. (n.d.). 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 13C NMR spectrum.

- Organic Syntheses. (2002).

- Google Patents. (n.d.).

- Royal Society of Chemistry. (2018, November 8).

- Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl.

- DrugFuture. (n.d.).

- ChemicalBook. (n.d.).

- Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- Sigma-Aldrich. (n.d.).

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Google Patents. (n.d.). CN103724259A - Synthesis method for sorafenib.

- ResearchGate. (2024, September 10). (PDF)

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

- Grokipedia. (n.d.).

- Thermo Fisher Scientific. (n.d.). Time-Based FT-IR Analysis of Curing of Polyurethanes.

- Chemistry LibreTexts. (2024, March 23). 24.6: Synthesis of Amines.

- ChemicalBook. (n.d.).

- Slideshare. (n.d.).

- Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.

- PubMed. (n.d.).

- Royal Society of Chemistry. (n.d.).

- CookeChem. (n.d.).

- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.

- Google Patents. (n.d.).

- Google Patents. (n.d.). JPS62114921A - 1-bromo-2-chloro-4-fluorobenzene and production thereof.

Sources

- 1. georganics.sk [georganics.sk]

- 2. researchgate.net [researchgate.net]

- 3. 4-BROMO-2-CHLOROPHENYL ISOCYANATE , 0.99 , 190774-47-1 - CookeChem [cookechem.com]

- 4. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Curtius Rearrangement [organic-chemistry.org]

- 10. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Bromo-1-chloro-2-isocyanatobenzene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

4-Bromo-1-chloro-2-isocyanatobenzene is a halogenated aryl isocyanate that holds significant potential as a versatile intermediate in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine, a chlorine, and a highly reactive isocyanate group on a benzene ring—offers multiple points for molecular elaboration. The strategic placement of the halogens can influence the electronic properties of the isocyanate group and provide handles for subsequent cross-coupling reactions. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and potential applications, with a focus on its utility in the development of novel therapeutics.

Section 1: Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The Chemical Abstracts Service (CAS) has assigned the number 923693-67-8 to 4-Bromo-1-chloro-2-isocyanatobenzene.[1] While specific synonyms are not widely documented in the chemical literature, its systematic IUPAC name clearly defines its structure. It is crucial to distinguish this isomer from the closely related 4-Bromo-2-chloro-1-isocyanatobenzene (CAS Number: 190774-47-1), as the differing substitution patterns will impart distinct reactivity and biological activity profiles.[2]

| Property | Value | Source |

| CAS Number | 923693-67-8 | [1] |

| Molecular Formula | C₇H₃BrClNO | [1] |

| Molecular Weight | 232.46 g/mol | [1] |

| Appearance | Solid (predicted) | Inferred |

| Boiling Point | Not available (predicted to be >200 °C) | Inferred |

| Melting Point | Not available | |

| SMILES | O=C=NC1=CC(Br)=CC=C1Cl | [1] |

| InChI Key | FPGDDXYUBBNEOC-UHFFFAOYSA-N | Inferred from structure |

Section 2: Synthesis of 4-Bromo-1-chloro-2-isocyanatobenzene

A validated, peer-reviewed synthesis for 4-Bromo-1-chloro-2-isocyanatobenzene is not readily found in the literature. However, a plausible and robust synthetic route can be devised based on established organic chemistry transformations. The most logical precursor is the corresponding aniline, 4-bromo-1-chloro-2-aminobenzene. The synthesis of this aniline itself can be accomplished via a multi-step sequence starting from aniline. The subsequent conversion of the aniline to the isocyanate is a standard procedure.

Proposed Synthetic Pathway

The proposed synthesis involves a four-step sequence starting from aniline, followed by the final conversion to the target isocyanate. This pathway is designed to control the regioselectivity of the halogenation steps.

Caption: Proposed multi-step synthesis of 4-Bromo-1-chloro-2-isocyanatobenzene from aniline.

Rationale Behind the Synthetic Strategy

-

Protection of the Amine: The amino group of aniline is highly activating and ortho-, para-directing. Direct halogenation would likely lead to multiple halogenations and a mixture of isomers. Therefore, the amino group is first protected as an acetamide. This moderately deactivates the ring and provides steric hindrance at the ortho positions.

-

Regiocontrolled Halogenation: The acetamido group directs the first electrophilic substitution (bromination) to the para position due to its steric bulk. The subsequent chlorination is then directed to one of the ortho positions relative to the activating acetamido group.

-

Deprotection: The acetamido group is hydrolyzed under acidic or basic conditions to reveal the desired 4-bromo-1-chloro-2-aminobenzene precursor.

-

Isocyanate Formation: The conversion of the aniline to the isocyanate can be achieved through several methods. While phosgenation is the traditional industrial method, a safer and more modern laboratory-scale approach is the Curtius rearrangement.[3][4][5][6][7]

Experimental Protocol: Curtius Rearrangement for Isocyanate Synthesis

This protocol describes the conversion of a carboxylic acid (derived from the aniline precursor via diazotization and carboxylation, or an alternative route) to the isocyanate.

Step 1: Acyl Azide Formation

-

To a solution of the corresponding carboxylic acid (1.0 eq) in an anhydrous solvent such as toluene or THF, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acyl chloride in acetone and cool to 0 °C.

-

Add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature remains below 10 °C.

-

Stir vigorously for 1 hour at 0 °C.

-

Extract the acyl azide with an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Caution: Acyl azides are potentially explosive and should be handled with extreme care, avoiding heat and friction.

Step 2: Thermal Rearrangement to Isocyanate

-

Carefully concentrate the dried acyl azide solution under reduced pressure at low temperature.

-

Redissolve the crude acyl azide in a high-boiling anhydrous solvent such as toluene.

-

Heat the solution to reflux (typically 80-110 °C) and monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹). Nitrogen gas will be evolved during this step.

-

Once the rearrangement is complete, the isocyanate solution can be used directly or carefully purified by distillation under reduced pressure.

Section 3: Spectroscopic Analysis

While specific spectral data for 4-Bromo-1-chloro-2-isocyanatobenzene is not published, its key spectral features can be predicted based on its structure.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak will be a very strong, sharp absorption band in the region of 2250-2275 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the -N=C=O group.[1][8][9][10][11] Other expected peaks include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and C=C stretching in the fingerprint region (1400-1600 cm⁻¹).

-

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the isocyanate group. A rough prediction would place these signals between 7.0 and 8.0 ppm. The splitting pattern will be complex due to ortho, meta, and para coupling.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show seven distinct signals. The carbon of the isocyanate group will appear in the range of 120-130 ppm. The six aromatic carbons will have shifts determined by the substitution pattern, with the carbons attached to the halogens showing characteristic shifts.

Section 4: Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 4-Bromo-1-chloro-2-isocyanatobenzene stems from the electrophilic nature of the isocyanate group and the presence of two distinct halogen atoms on the aromatic ring.

Reactivity of the Isocyanate Group

The carbon atom of the isocyanate is highly electrophilic and readily reacts with nucleophiles. This reactivity is the cornerstone of its application in constructing a variety of functional groups.

Caption: Key reactions of the isocyanate functional group with common nucleophiles.

-

Reaction with Alcohols: Forms stable urethane (carbamate) linkages. This is fundamental in polyurethane chemistry and for installing protecting groups.

-

Reaction with Amines: Reacts readily with primary and secondary amines to form substituted ureas. The urea moiety is a common structural motif in many biologically active molecules, including kinase inhibitors.

-

Reaction with Water: Hydrolyzes to form an unstable carbamic acid, which then decarboxylates to yield the corresponding primary amine, 4-bromo-1-chloro-2-aminobenzene. This reaction is often a consideration for storage and handling, as moisture will degrade the isocyanate.

Potential Applications in Drug Development

Halogenated aromatic compounds are of significant interest in medicinal chemistry. The bromine and chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity to biological targets like protein kinases.[12] The specific substitution pattern of 4-Bromo-1-chloro-2-isocyanatobenzene makes it an attractive scaffold for:

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted urea or amide hinge-binding motif. This isocyanate can be used to introduce the 4-bromo-1-chlorophenyl moiety into a molecule, which can then be further elaborated to create potent and selective inhibitors. The halogens can occupy specific pockets within the ATP-binding site, contributing to the overall potency.[13]

-

PROTACs and Molecular Glues: The development of targeted protein degraders often requires linkers that connect a warhead (binding to the target protein) to an E3 ligase-recruiting element. The reactivity of the isocyanate group is well-suited for the synthesis of such linkers.

-

Scaffold Decoration: The bromine atom can serve as a handle for further functionalization through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the rapid generation of compound libraries for screening.

Section 5: Experimental Protocol: Synthesis of a Substituted Urea

This protocol provides a general procedure for the reaction of 4-Bromo-1-chloro-2-isocyanatobenzene with a primary amine to form a disubstituted urea, a key step in the synthesis of many kinase inhibitors.

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Addition of Isocyanate: Slowly add a solution of 4-Bromo-1-chloro-2-isocyanatobenzene (1.05 eq) in the same anhydrous solvent to the amine solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction with a small amount of water or saturated aqueous ammonium chloride solution.

-

Extraction: Dilute the mixture with the organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired substituted urea.

Section 6: Safety and Handling

Isocyanates are toxic and are potent respiratory and skin sensitizers. All handling of 4-Bromo-1-chloro-2-isocyanatobenzene and its solutions must be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles at all times.

-

Respiratory Protection: For operations with a high risk of aerosol generation, an appropriate respirator with an organic vapor cartridge should be used.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and amines.[1]

-

Spills and Disposal: Small spills can be decontaminated with a solution of aqueous ammonia and isopropanol. All waste containing isocyanates should be treated as hazardous and disposed of according to institutional guidelines.

References

-

PubChem. 4-Bromo-2-chloro-1-isocyanatobenzene. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. Benzene, 1-bromo-2-chloro-. Available at: [Link]

- Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2386–2403.

-

Chemaxon. NMR Predictor. Available at: [Link]

-

Chemistry Steps. Curtius Rearrangement. Available at: [Link]

- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. WO2015063726A1.

- Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336–1348.

-

ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available at: [Link]

-

AZoM. Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Available at: [Link]

-

Spectroscopy Online. Infrared Spectroscopy of Polymers XIII: Polyurethanes. Available at: [Link]

-

YouTube. Organic Conversion- 23| You Must Know | Bromo benzene to 4-Bromo-2-Chloro Aniline. Available at: [Link]

-

Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Available at: [Link]

-

MDPI. Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors. Available at: [Link]

- Google Patents. Preparation of 4-bromoaniline derivatives. US6388135B1.

- Google Patents. Method for producing 1-bromo-2-chloro-4-fluorobenzene. JPH075487B2.

-

CDC Stacks. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw. Available at: [Link]

-

SciSpace. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

-

ResearchGate. FT-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1... Available at: [Link]

-

Supporting Information. 4. Available at: [Link]

-

ResearchGate. FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. Available at: [Link]

-

Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane BrCH 2 CH 2 Cl. Available at: [Link]

-

MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Available at: [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]

-

ResearchGate. The Curtius Rearrangement of Acyl Azides Revisited - Formation of Cyanate (R-O-CN). Available at: [Link]

-

MDPI. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scispace.com [scispace.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. azom.com [azom.com]

- 11. researchgate.net [researchgate.net]

- 12. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-chloro-2-isocyanatobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Bromo-1-chloro-2-isocyanatobenzene, a key intermediate in the development of various pharmaceuticals and fine chemicals. The document details the most viable synthetic routes, including the preparation of the crucial precursor 4-bromo-1-chloro-2-aminobenzene, and offers a comparative analysis of isocyanate formation via phosgenation and the Curtius rearrangement. Each section is designed to provide not only detailed experimental protocols but also the underlying chemical principles and safety considerations, ensuring a thorough understanding for researchers in the field.

Introduction: The Significance of 4-Bromo-1-chloro-2-isocyanatobenzene

Substituted aryl isocyanates are a class of highly reactive and versatile intermediates in organic synthesis. Their electrophilic carbon atom readily reacts with a wide range of nucleophiles, making them invaluable building blocks for the construction of ureas, carbamates, and other nitrogen-containing heterocycles. 4-Bromo-1-chloro-2-isocyanatobenzene, with its specific substitution pattern, offers multiple points for further functionalization, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). A related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known intermediate in the synthesis of the anti-diabetic drug dapagliflozin, highlighting the potential utility of the title compound in medicinal chemistry.[1][2][3] This guide aims to provide a detailed and practical resource for the laboratory-scale synthesis of this important chemical entity.

Synthesis of the Key Precursor: 4-Bromo-1-chloro-2-aminobenzene

The most direct precursor to 4-Bromo-1-chloro-2-isocyanatobenzene is the corresponding aniline, 4-bromo-1-chloro-2-aminobenzene. A common and efficient method for its preparation is the reduction of the nitro-analogue, 4-bromo-1-chloro-2-nitrobenzene.

Synthesis of 4-Bromo-1-chloro-2-nitrobenzene

The synthesis of the nitro precursor can be achieved through a multi-step process starting from a simple substituted benzene. One plausible route involves the chlorination of benzene, followed by nitration and subsequent bromination.[4] The directing effects of the substituents at each stage are crucial for achieving the desired substitution pattern.

Reduction of 4-Bromo-1-chloro-2-nitrobenzene

The reduction of the nitro group to an amine is a well-established transformation in organic chemistry, with several reliable methods available. The choice of reducing agent can depend on factors such as scale, functional group tolerance, and desired work-up procedure.

Table 1: Comparison of Common Reduction Methods

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| SnCl₂·2H₂O / HCl | Ethanol, reflux | High yield, reliable | Stoichiometric tin salts in waste |

| Fe / HCl or NH₄Cl | Water/Ethanol, reflux | Inexpensive, environmentally benign | Can require vigorous stirring, filtration of iron salts |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ gas, various solvents | Clean reaction, high yield | Requires specialized hydrogenation equipment |

Experimental Protocol: Reduction of 4-Bromo-1-chloro-2-nitrobenzene with SnCl₂·2H₂O

This protocol provides a reliable laboratory-scale method for the synthesis of 4-bromo-1-chloro-2-aminobenzene.

Materials:

-

4-Bromo-1-chloro-2-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1-chloro-2-nitrobenzene (1.0 eq) in ethanol.

-

To this solution, add tin(II) chloride dihydrate (approx. 3-4 eq) and concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

-

Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-bromo-1-chloro-2-aminobenzene.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Synthesis of 4-Bromo-1-chloro-2-isocyanatobenzene: A Comparative Overview

There are two primary and highly effective methods for the synthesis of aryl isocyanates from their corresponding anilines or carboxylic acid derivatives: phosgenation and the Curtius rearrangement.

Phosgenation using Triphosgene: A Safer Alternative

The reaction of an amine with phosgene (COCl₂) is the most direct method for isocyanate synthesis. However, the extreme toxicity of phosgene gas makes its use in a laboratory setting highly hazardous. Triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, serves as a much safer and more convenient phosgene equivalent.[5] It decomposes in situ to generate phosgene under controlled conditions.

Mechanism of Phosgenation with Triphosgene:

The reaction proceeds through the initial formation of a carbamoyl chloride, which is then dehydrochlorinated by a base to yield the isocyanate.

Figure 1: Simplified mechanism of isocyanate formation using a phosgene equivalent.

Experimental Protocol: Synthesis of 4-Bromo-1-chloro-2-isocyanatobenzene via Phosgenation

This protocol is adapted from a general procedure for the synthesis of aryl isocyanates using triphosgene.[5] Extreme caution must be exercised when working with triphosgene and isocyanates. All operations should be performed in a well-ventilated fume hood.

Materials:

-

4-Bromo-1-chloro-2-aminobenzene

-

Triphosgene

-

Anhydrous toluene or dichloromethane

-

A non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Inert atmosphere (nitrogen or argon)

-

Stirring apparatus

Procedure:

-

Set up a dry three-neck round-bottom flask under an inert atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Dissolve 4-bromo-1-chloro-2-aminobenzene (1.0 eq) in anhydrous toluene.

-

In a separate flask, prepare a solution of triphosgene (0.34 eq) in anhydrous toluene.

-

Add the triphosgene solution to the stirred solution of the amine at room temperature.

-

Slowly add the non-nucleophilic base (2.2 eq) to the reaction mixture via the dropping funnel. An exothermic reaction may be observed, and a precipitate of the amine hydrochloride salt will form.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the N=C=O stretch of the isocyanate).

-

Cool the reaction mixture to room temperature and filter off the precipitated hydrochloride salt.

-

Wash the filter cake with a small amount of anhydrous toluene.

-

Combine the filtrate and washings, and carefully remove the solvent under reduced pressure.

-

The crude 4-bromo-1-chloro-2-isocyanatobenzene can be purified by vacuum distillation.

The Curtius Rearrangement: A Phosgene-Free Alternative

The Curtius rearrangement is a powerful method for converting carboxylic acids into isocyanates with one fewer carbon atom.[6][7] The reaction proceeds through the thermal decomposition of an acyl azide intermediate. This method avoids the use of highly toxic phosgene derivatives.

Mechanism of the Curtius Rearrangement:

The key step is the concerted migration of the R-group from the carbonyl carbon to the nitrogen atom with the simultaneous loss of nitrogen gas. This rearrangement occurs with retention of configuration at the migrating center.

Figure 2: Synthetic pathway for the Curtius rearrangement.

Experimental Protocol: Synthesis of 4-Bromo-1-chloro-2-isocyanatobenzene via Curtius Rearrangement

This protocol requires the synthesis of the precursor, 4-bromo-2-chlorobenzoyl chloride, from the corresponding benzoic acid.

Part A: Synthesis of 4-Bromo-2-chlorobenzoyl Chloride

-

In a round-bottom flask, combine 4-bromo-2-chlorobenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, excess, e.g., 2-3 eq).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-3 hours.

-

After the reaction is complete, remove the excess thionyl chloride by distillation (use appropriate safety measures).

-

The resulting crude 4-bromo-2-chlorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Part B: Synthesis of 4-Bromo-2-chlorobenzoyl Azide and Rearrangement

-

Dissolve the crude 4-bromo-2-chlorobenzoyl chloride in an anhydrous aprotic solvent such as acetone or toluene.

-

Cool the solution in an ice bath.

-

Carefully add a solution of sodium azide (NaN₃, approx. 1.1 eq) in a minimal amount of water, keeping the temperature below 10 °C. Caution: Sodium azide is highly toxic, and hydrazoic acid, which may be formed, is explosive.

-

Stir the mixture vigorously for 1-2 hours at low temperature.

-

After the formation of the acyl azide is complete (can be monitored by IR spectroscopy - appearance of the azide stretch), carefully separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

For the rearrangement: Gently heat the solution of the acyl azide. The rearrangement will occur with the evolution of nitrogen gas. The temperature required will depend on the solvent and the specific substrate.

-

Once the gas evolution ceases, the reaction is complete.

-

The solvent can be removed under reduced pressure to yield the crude isocyanate, which can then be purified by vacuum distillation.

Purification and Characterization

Purification

Aryl isocyanates are typically purified by vacuum distillation . It is important to use a dry distillation apparatus to prevent polymerization or hydrolysis of the product. The boiling point of 4-Bromo-1-chloro-2-isocyanatobenzene will be significantly higher than that of the solvents used in its synthesis, allowing for efficient separation.

Characterization

The structure and purity of the synthesized 4-Bromo-1-chloro-2-isocyanatobenzene can be confirmed by various spectroscopic methods.

Table 2: Expected Spectroscopic Data for 4-Bromo-1-chloro-2-isocyanatobenzene

| Technique | Key Features and Expected Values |

| ¹H NMR | Aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The specific splitting pattern will depend on the coupling constants between the aromatic protons. |

| ¹³C NMR | The carbon of the isocyanate group will have a characteristic chemical shift in the range of δ 120-130 ppm. The aromatic carbons will appear in the range of δ 110-140 ppm. |

| FTIR | A strong, characteristic absorption band for the isocyanate group (-N=C=O) will be observed around 2250-2275 cm⁻¹ . |

| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₇H₃BrClNO, MW: 231.46 g/mol ). The isotopic pattern for one bromine and one chlorine atom will be characteristic. |

Safety and Handling

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme care.[8] Triphosgene is a toxic substance that can release phosgene upon contact with moisture.[5] Sodium azide is highly toxic and can form explosive heavy metal azides.

Mandatory Safety Precautions:

-

All manipulations should be carried out in a certified and properly functioning chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile or neoprene).

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Have an appropriate quenching agent (e.g., a solution of ammonia in isopropanol) readily available to neutralize any spills of isocyanate or triphosgene.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of 4-Bromo-1-chloro-2-isocyanatobenzene can be successfully achieved through well-established synthetic methodologies. The choice between phosgenation with a safer equivalent like triphosgene and the Curtius rearrangement will depend on the available starting materials, equipment, and the specific requirements of the research project. Both routes, when performed with the necessary precautions, provide reliable access to this valuable synthetic intermediate. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize and utilize 4-Bromo-1-chloro-2-isocyanatobenzene in their work.

References

- U.S. Patent US20160280619A1, "Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene", published September 29, 2016.

-

Brainly. "Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene." brainly.com, September 13, 2018. [Link]

-

University of Toronto, Department of Chemistry. "SAFE OPERATING PROCEDURE – Using Triphosgene in Lab." [Link]

-

Wikipedia. "Curtius rearrangement." Accessed January 22, 2026. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 13(28), 7540–7559. [Link]

- Google Patents. "WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene." Accessed January 22, 2026.

-

PubChem. "4-Bromo-1-chloro-2-iodobenzene." Accessed January 22, 2026. [Link]

-

Safe Work Australia. "GUIDE TO HANDLING ISOCYANATES." July 2020. [Link]

Sources

- 1. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 2. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 3. Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene_Chemicalbook [m.chemicalbook.com]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. 923693-67-8|4-Bromo-1-chloro-2-isocyanatobenzene|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectral Analysis of 4-Bromo-1-chloro-2-isocyanatobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the compound 4-bromo-1-chloro-2-isocyanatobenzene (CAS No. 190774-47-1), a key intermediate in various synthetic applications. While direct experimental spectra are not publicly available, this document, authored from the perspective of a Senior Application Scientist, synthesizes predicted spectral data based on established principles of spectroscopy and analysis of analogous compounds. This guide will delve into the anticipated features of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. The methodologies presented herein are designed to be self-validating, providing a robust framework for researchers working with this and similar chemical entities.

Introduction: The Structural Significance of 4-Bromo-1-chloro-2-isocyanatobenzene

4-Bromo-1-chloro-2-isocyanatobenzene, with the IUPAC name 4-bromo-2-chloro-1-isocyanatobenzene, is a halogenated aromatic isocyanate.[1] Its molecular structure, featuring a benzene ring substituted with bromine, chlorine, and an isocyanate group, makes it a versatile reagent in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The precise characterization of this molecule is paramount for ensuring reaction specificity and product purity. Spectroscopic techniques are the cornerstone of this characterization, providing a non-destructive means to confirm the molecular structure. This guide will provide an in-depth exploration of the expected spectral signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 4-bromo-1-chloro-2-isocyanatobenzene, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-bromo-1-chloro-2-isocyanatobenzene is expected to be relatively simple, showing three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and isocyanate substituents.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.30 - 7.45 | Doublet of Doublets (dd) | J(H3-H5) ≈ 2.5 Hz, J(H3-H6) ≈ 0.5 Hz |

| H-5 | 7.55 - 7.70 | Doublet of Doublets (dd) | J(H5-H6) ≈ 8.5 Hz, J(H5-H3) ≈ 2.5 Hz |

| H-6 | 7.15 - 7.30 | Doublet (d) | J(H6-H5) ≈ 8.5 Hz |

Causality Behind Predictions: The predicted chemical shifts and coupling constants are based on the analysis of similar halogenated benzene derivatives.[2][3][4] The isocyanate group is strongly electron-withdrawing, deshielding adjacent protons. The ortho, meta, and para relationships between the protons dictate the observed coupling patterns.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the isocyanate carbon.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NCO) | 128 - 132 |

| C-2 (C-Cl) | 135 - 139 |

| C-3 | 125 - 129 |

| C-4 (C-Br) | 118 - 122 |

| C-5 | 133 - 137 |

| C-6 | 120 - 124 |

| N=C=O | 123 - 127 |

Expertise in Interpretation: The chemical shifts of the carbon atoms are influenced by the electronegativity of the directly attached substituents and their resonance effects. The carbons bearing the halogens (C-2 and C-4) and the isocyanate group (C-1) are significantly shifted. The isocyanate carbon itself will appear in a characteristic downfield region.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-bromo-1-chloro-2-isocyanatobenzene in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 4-bromo-1-chloro-2-isocyanatobenzene will be dominated by the very strong and characteristic absorption of the isocyanate group.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2275 - 2250 | Very Strong, Sharp | Asymmetric N=C=O stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium to Weak | Aromatic C=C ring stretches |

| 1100 - 1000 | Strong | C-Cl stretch |

| 700 - 600 | Strong | C-Br stretch |

Authoritative Grounding: The characteristic absorption of the isocyanate group is well-documented in infrared spectroscopy literature.[5] The positions of the C-Cl and C-Br stretches are also consistent with established ranges for halogenated aromatic compounds.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern and convenient method for obtaining IR spectra of solid or liquid samples.

Step-by-Step Methodology:

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid 4-bromo-1-chloro-2-isocyanatobenzene sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32) for a high-quality spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 4-bromo-1-chloro-2-isocyanatobenzene is expected to show a complex molecular ion region due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z | Ion | Comments |

| 231/233/235 | [M]⁺ | Molecular ion cluster. The relative intensities will depend on the isotopic abundances of Br and Cl. |

| 196/198 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 152/154 | [M - Br]⁺ | Loss of a bromine atom. |

| 125 | [M - Br - Cl]⁺ | Loss of both halogen atoms. |

| 111/113 | [C₆H₃Cl]⁺ | Fragment containing chlorine. |

| 155/157 | [C₆H₃Br]⁺ | Fragment containing bromine. |

Trustworthiness of Interpretation: The presence of bromine and chlorine atoms leads to a characteristic isotopic pattern in the molecular ion and any fragment ions containing these halogens.[6] The fragmentation pattern is predicted based on the relative stability of the resulting carbocations and neutral radicals.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Detection: A detector, such as an electron multiplier, will record the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum will be a plot of relative intensity versus m/z.

Visualization of Molecular Structure and Workflows

Visual aids are essential for understanding complex chemical information.

Caption: Molecular structure of 4-bromo-1-chloro-2-isocyanatobenzene.

Caption: Workflow for the comprehensive spectral analysis of the target compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 4-bromo-1-chloro-2-isocyanatobenzene. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a reliable spectral profile for this important synthetic intermediate. The experimental protocols outlined provide a framework for obtaining high-quality, reproducible data. This guide serves as a valuable resource for researchers in synthetic chemistry and drug development, enabling confident structural verification and facilitating further research.

References

-

PubChem. 4-bromo-2-chloro-1-isocyanatobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 4-bromo-2-chloro-1-iodobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 4-bromo-1-chloro-2-iodobenzene. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

- Supporting Information for scientific publications (general resource for similar compounds).

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PubChemLite. 4-bromo-2-chloro-1-(isocyanatomethyl)benzene. [Link]

-

ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]

-

Doc Brown's Chemistry. The infrared spectrum of 1-bromo-2-chloroethane. [Link]

-

Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

-

PubChem. 4-Bromo-1-chloro-2-ethylbenzene. [Link]

-

SpectraBase. 4-Bromo-2-chloro-6-iodoaniline - Optional[MS (GC)] - Spectrum. [Link]

Sources

- 1. 4-Bromo-2-chloro-1-isocyanatobenzene | C7H3BrClNO | CID 2733363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 4-Bromo-2-chloro-1-fluorobenzene(60811-21-4) 1H NMR [m.chemicalbook.com]

- 4. 4-Bromo-2-chloroaniline(38762-41-3) IR Spectrum [chemicalbook.com]

- 5. C2H4BrCl BrCH2CH2Cl infrared spectrum of 1-bromo-2-chloroethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Solubility and Stability of 4-Bromo-1-chloro-2-isocyanatobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility and stability of 4-Bromo-1-chloro-2-isocyanatobenzene, a halogenated aromatic isocyanate of significant interest in synthetic chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes established principles of organic chemistry, the known reactivity of isocyanates and halogenated benzenes, and available safety and handling information to provide a robust predictive framework. This guide will cover theoretical solubility in various solvent classes, detailed stability considerations including reactivity towards nucleophiles and environmental factors, and best-practice protocols for handling, storage, and experimental determination of its physicochemical properties. The information presented herein is intended to equip researchers with the necessary knowledge to safely and effectively utilize 4-Bromo-1-chloro-2-isocyanatobenzene in their work.

Introduction to 4-Bromo-1-chloro-2-isocyanatobenzene

4-Bromo-1-chloro-2-isocyanatobenzene is a substituted aromatic compound with the molecular formula C₇H₃BrClNO.[1] Its structure, featuring a benzene ring substituted with bromine, chlorine, and a highly reactive isocyanate group, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[2] The presence of multiple halogens offers sites for further functionalization through various cross-coupling reactions, while the isocyanate group is a key electrophile for the formation of urethanes, ureas, and other derivatives.[2][3]

Table 1: Physicochemical Properties of 4-Bromo-1-chloro-2-isocyanatobenzene

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClNO | PubChem[1] |

| Molecular Weight | 232.46 g/mol | PubChem[1] |

| IUPAC Name | 4-bromo-2-chloro-1-isocyanatobenzene | PubChem[1] |

| CAS Number | 190774-47-1 | PubChem[1] |

Solubility Profile

Predicting the solubility of 4-Bromo-1-chloro-2-isocyanatobenzene requires an understanding of its molecular structure. The molecule possesses a largely nonpolar aromatic ring with two halogen substituents, suggesting good solubility in nonpolar organic solvents. The polar isocyanate group may impart some solubility in moderately polar, aprotic solvents. However, its high reactivity with protic solvents will dictate its stability rather than its simple solubility in these media.

Solubility in Organic Solvents

Based on the principle of "like dissolves like," 4-Bromo-1-chloro-2-isocyanatobenzene is expected to be soluble in a range of common organic solvents.

-

Nonpolar Aprotic Solvents: High solubility is anticipated in solvents such as toluene, benzene, hexane, and other hydrocarbons. These solvents will not react with the isocyanate group and will effectively solvate the nonpolar aromatic ring.

-

Polar Aprotic Solvents: Good solubility is also expected in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF). For a related compound, 1-Bromo-2-chlorobenzene-d4, a high solubility in DMSO has been reported.[4] However, care must be taken to use anhydrous grades of these solvents, as residual water can lead to degradation.

-

Polar Protic Solvents: This class of solvents, which includes water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, will react with the isocyanate group.[3] Therefore, while the compound may initially appear to dissolve, it will be undergoing a chemical reaction, leading to the formation of new compounds. This reactivity is a critical consideration for any experimental work.

Aqueous Solubility

The aqueous solubility of 4-Bromo-1-chloro-2-isocyanatobenzene is expected to be very low. The hydrophobic nature of the bromochlorobenzene core will dominate its interaction with water. Furthermore, the isocyanate group will readily react with water to form an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide.[3] This reaction makes it challenging to determine a true aqueous solubility value.

Stability and Reactivity

The stability of 4-Bromo-1-chloro-2-isocyanatobenzene is primarily governed by the high electrophilicity and reactivity of the isocyanate functional group.[3] It is sensitive to moisture, nucleophiles, and potentially elevated temperatures.

Reactivity with Nucleophiles

The carbon atom of the isocyanate group is highly electrophilic and will readily react with a wide range of nucleophiles.[3] This reactivity is fundamental to its use in synthesis but also a primary source of its instability.

-

Water/Moisture: Isocyanates react with water to form a carbamic acid intermediate, which is generally unstable and decomposes to form an amine and carbon dioxide gas.[3] This reaction is often vigorous and can lead to pressure buildup in sealed containers. Therefore, strict exclusion of moisture during handling and storage is paramount.

-

Alcohols: The reaction with alcohols yields stable urethane linkages.[3][5] This is a common application of isocyanates in the synthesis of polyurethanes.[3]

-

Amines: Isocyanates react rapidly with primary and secondary amines to form urea derivatives.[6] This reaction is typically faster than the reaction with alcohols.

Caption: Reactivity of 4-Bromo-1-chloro-2-isocyanatobenzene with common nucleophiles.

Thermal Stability

While specific data is unavailable for this compound, isocyanates can undergo self-polymerization or dimerization at elevated temperatures.[7] It is recommended to store 4-Bromo-1-chloro-2-isocyanatobenzene in a cool environment to minimize degradation.

Environmental Stability

Due to its reactivity with water, 4-Bromo-1-chloro-2-isocyanatobenzene is not expected to persist in aqueous environments. In the atmosphere, related chlorobenzenes are known to be degraded by photochemically-generated hydroxyl radicals.[8]

Handling, Storage, and Safety

Given its hazardous properties, strict safety protocols must be followed when handling 4-Bromo-1-chloro-2-isocyanatobenzene.

Hazard Identification

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause allergic skin reactions, allergy or asthma symptoms, or breathing difficulties if inhaled.[1] It is also toxic to aquatic life with long-lasting effects.[1]

Table 2: GHS Hazard Statements for 4-Bromo-1-chloro-2-isocyanatobenzene

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| H335 | May cause respiratory irritation |

| H411 | Toxic to aquatic life with long lasting effects |

Source: PubChem[1]

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Avoid inhalation of vapors or dust.[9]

-

Prevent contact with skin and eyes.[9]

-

Keep away from moisture and incompatible materials such as acids, bases, alcohols, and amines.[10]

Storage Recommendations

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10]

-

The storage area should be separate from incompatible substances.[10]

-

Protect from moisture. The use of a desiccator for long-term storage is advisable.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of reactive compounds like 4-Bromo-1-chloro-2-isocyanatobenzene.

Protocol for Solubility Determination

Objective: To determine the approximate solubility of 4-Bromo-1-chloro-2-isocyanatobenzene in a given anhydrous solvent.

Materials:

-

4-Bromo-1-chloro-2-isocyanatobenzene

-

Anhydrous solvent of interest (e.g., toluene, anhydrous DMSO)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or GC-MS for quantification

Procedure:

-

Prepare a series of saturated solutions by adding an excess of the compound to a known volume of the anhydrous solvent in sealed vials.

-

Equilibrate the solutions at a constant temperature with agitation for a sufficient period to ensure saturation.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Dilute the aliquot with a known volume of the solvent.

-

Analyze the diluted solution using a calibrated HPLC or GC-MS method to determine the concentration of the dissolved compound.

-

Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for determining the solubility of a reactive compound.

Protocol for Stability Assessment in Solution

Objective: To assess the stability of 4-Bromo-1-chloro-2-isocyanatobenzene in a specific solvent over time.

Materials:

-

A stock solution of 4-Bromo-1-chloro-2-isocyanatobenzene in the anhydrous solvent of interest.

-

HPLC or GC-MS with a suitable analytical column and detection method.

-

Constant temperature incubator or water bath.

Procedure:

-

Prepare a stock solution of known concentration in the chosen anhydrous solvent.

-

Aliquot the solution into several sealed vials.

-

Store the vials under controlled conditions (e.g., specific temperature, protected from light).

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial for analysis.

-

Analyze the sample by HPLC or GC-MS to quantify the remaining amount of the parent compound.

-

Monitor for the appearance of degradation products.

-

Plot the concentration of the parent compound versus time to determine the degradation rate.

Conclusion

4-Bromo-1-chloro-2-isocyanatobenzene is a reactive chemical intermediate with a predictable solubility and stability profile based on the established chemistry of its functional groups. Its solubility is expected to be highest in nonpolar and polar aprotic solvents, while its stability is critically dependent on the exclusion of moisture and other nucleophiles. Researchers and drug development professionals must adhere to strict handling and storage protocols to ensure the integrity of the compound and the safety of laboratory personnel. The experimental methods outlined in this guide provide a framework for the empirical determination of its physicochemical properties, which is essential for its effective application in chemical synthesis.

References

-

PubChem. 4-Bromo-2-chloro-1-isocyanatobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-1-chloro-2-iodobenzene. National Center for Biotechnology Information. [Link]

-

Safe Work Australia. Guide to Handling Isocyanates. [Link]

-

Wikipedia. Isocyanate. [Link]

-

Eawag. Chlorobenzene Degradation Pathway. [Link]

-

PCI Magazine. Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-chloro-1-iodobenzene. [Link]

-

Centers for Disease Control and Prevention. ISOCYANATES, TOTAL (MAP) 5525. [Link]

-

IChemE. Safety aspects of handling isocyanates in urethane foam production. [Link]

-

Government of Canada. Isocyanates: Control measures guideline. [Link]

-

Eawag. 1,4-Dichlorobenzene Degradation Pathway. [Link]

-

Environmental Protection Agency. OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. [Link]

-

PubChem. 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene. National Center for Biotechnology Information. [Link]

-

SafeWork NSW. Isocyanates technical fact sheet. [Link]

-

ResearchGate. A laboratory comparison of analytical methods used for isocyanates. [Link]

-

Michigan State University Department of Chemistry. Alcohol Reactivity. [Link]

-

Health and Safety Authority. Isocyanates. [Link]

-

Mettler Toledo. Isocyanate Reactions. [Link]

- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Federation of Societies for Coatings Technology. Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. [Link]

-

Royal Society of Chemistry. Isocyanate-based multicomponent reactions. [Link]

-

Cheméo. Chemical Properties of 1-Bromo-4-chloro-2-fluorobenzene (CAS 1996-29-8). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-4-chloro-2-iodobenzene: A Cornerstone in Halogenated Aromatic Synthesis. [Link]

-

PubChem. 4-Bromo-1-chlorobutan-2-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-1-chloro-2-ethylbenzene. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-Bromo-2-chloro-1-isocyanatobenzene | C7H3BrClNO | CID 2733363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Alcohol Reactivity [www2.chemistry.msu.edu]

- 6. pcimag.com [pcimag.com]

- 7. icheme.org [icheme.org]

- 8. Chlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. Control measures guide - Canada.ca [canada.ca]

An In-Depth Technical Guide on the Safe Handling of 4-Bromo-1-chloro-2-isocyanatobenzene

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Bromo-1-chloro-2-isocyanatobenzene, a reactive chemical intermediate of interest to researchers, scientists, and professionals in drug development. Given the compound's inherent reactivity and potential health hazards, a thorough understanding and strict adherence to safety measures are paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Compound Identification and Properties

It is crucial to distinguish between potential isomers of this compound. This guide primarily addresses the safety information available for 4-Bromo-2-chloro-1-isocyanatobenzene (CAS No. 190774-47-1) , as comprehensive hazard data is most readily available for this isomer.[1][2] Another reported isomer is 4-Bromo-1-chloro-2-isocyanatobenzene (CAS No. 923693-67-8).[3] Due to the similar structural alerts, it is prudent to handle both with the same high degree of caution.

Chemical and Physical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for understanding the compound's behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClNO | PubChem[1] |

| Molecular Weight | 232.46 g/mol | PubChem[1] |

| Appearance | Solid | CymitQuimica[2] |

| CAS Number | 190774-47-1 | PubChem[1] |

Hazard Identification and Risk Assessment

The primary hazards associated with 4-Bromo-2-chloro-1-isocyanatobenzene stem from the highly reactive isocyanate functional group. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

GHS Classification

The following table summarizes the GHS hazard statements for 4-Bromo-2-chloro-1-isocyanatobenzene.[1]

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | |

| Skin Sensitization | H317: May cause an allergic skin reaction | |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | |

| Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects |

The "Danger" signal word associated with this compound underscores the severity of these potential health effects.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls